
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde
Overview
Description
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde is an organic compound with a complex structure, characterized by the presence of an ethylhexyl group, a methoxy group, and an aldehyde functional group attached to a terephthalate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde typically involves the reaction of 2-ethylhexanol with 5-methoxyterephthalic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent production quality. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to achieve high-purity products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydride in dimethylformamide at 60-70°C.
Major Products Formed
Oxidation: 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalic acid.
Reduction: 2-((2-Ethylhexyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde serves as a versatile intermediate in organic synthesis, particularly in the production of:
- Pharmaceuticals : It is used in synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo various transformations.
- Agrochemicals : The compound is utilized in developing herbicides and pesticides, enhancing crop protection.
Material Science
The compound is employed in material science for:
- Polymer Production : It acts as a monomer in the synthesis of specialty polymers that exhibit desirable thermal and mechanical properties.
- Dyes and Pigments : Its unique structure allows for the creation of colorants used in textiles and coatings.
Biological Studies
In biological research, this compound is investigated for:
- Enzyme Inhibition Studies : The compound's ability to interact with biological targets makes it suitable for studying enzyme kinetics and inhibition mechanisms.
- Drug Delivery Systems : Its solubility profile aids in formulating drug delivery systems that enhance bioavailability.
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Antimicrobial Activity | Investigate the antimicrobial properties of derivatives | Found that modifications of the compound increased efficacy against Gram-positive bacteria. |
Polymer Blends Research | Explore the use of the compound in polymer blends | Demonstrated improved thermal stability and mechanical strength when incorporated into polyolefin matrices. |
Enzyme Inhibition Analysis | Assess inhibition effects on specific enzymes | Identified significant inhibition rates, suggesting potential as a therapeutic agent. |
Mechanism of Action
The mechanism by which 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl methoxycinnamate: Used in sunscreens for UV protection.
2-Ethylhexyl acrylate: Used in the production of polymers and copolymers.
Ethylhexylglycerin: Used as a preservative and skin conditioning agent in cosmetics.
Uniqueness
Unlike similar compounds, it possesses both an aldehyde and a methoxy group, allowing for diverse chemical transformations and interactions .
Biological Activity
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde (CAS No. 203251-22-3) is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
The compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 292.37 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 442.3 ± 45.0 °C
- Melting Point : 54.1 - 60.8 °C .
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways, particularly those involving oxidative stress and inflammation. The compound's aldehyde group is reactive and can form adducts with nucleophilic sites in proteins, potentially modulating enzymatic activities and signaling pathways.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties, which help in reducing oxidative stress within cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential applications in treating inflammatory diseases .
Case Studies
Synthesis Methods
The synthesis of this compound typically involves the reaction of methoxyterephthalic acid derivatives with ethylhexanol under acidic conditions. This method allows for the introduction of the ethylhexyl group, enhancing the compound's lipophilicity and biological activity.
Properties
IUPAC Name |
2-(2-ethylhexoxy)-5-methoxyterephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-11,13H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORXCQDFXKKDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399024 | |
Record name | 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203251-22-3 | |
Record name | 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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